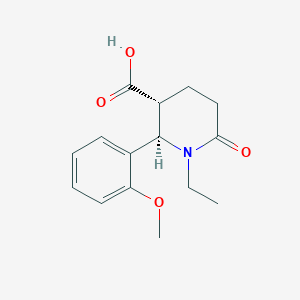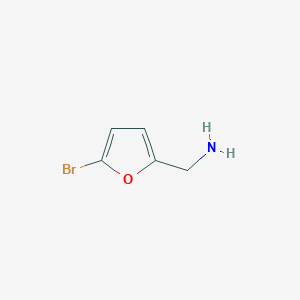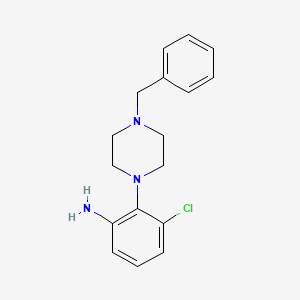
2-(4-Benzylpiperazin-1-yl)-3-chloroaniline
説明
2-(4-Benzylpiperazin-1-yl)-3-chloroaniline is a useful research compound. Its molecular formula is C17H20ClN3 and its molecular weight is 301.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(4-Benzylpiperazin-1-yl)-3-chloroaniline is the carbonic anhydrase (CA) enzyme . This enzyme plays a crucial role in maintaining pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues and organs .
Mode of Action
The compound interacts with the zinc ion (Zn2+) and three histidine residues in the active site of the carbonic anhydrase enzyme . This interaction is likely to inhibit the enzyme’s activity, thereby affecting the physiological functions it regulates.
Biochemical Pathways
The inhibition of carbonic anhydrase by this compound affects the reversible hydration reaction of CO2 . This reaction is crucial for many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion .
Result of Action
The inhibition of carbonic anhydrase by this compound can lead to significant changes in physiological functions. For instance, it may affect pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The compound has also shown potential as an antimicrobial agent .
生化学分析
Biochemical Properties
2-(4-Benzylpiperazin-1-yl)-3-chloroaniline plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their catalytic activity. Additionally, this compound can form complexes with certain proteins, affecting their structural conformation and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. For example, in certain cell lines, this compound has been shown to upregulate the expression of genes involved in oxidative stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in signal transduction pathways . Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits stability under various conditions, although it may undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound has been observed to have minimal toxic effects and can modulate physiological processes such as neurotransmission and hormone regulation . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being therapeutic to toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This process results in the formation of various metabolites, some of which retain biological activity. The compound also interacts with cofactors such as NADH and FADH, influencing metabolic flux and the levels of certain metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound tends to accumulate in the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to these specific compartments. The localization within these organelles allows the compound to modulate processes such as protein folding, oxidative phosphorylation, and apoptosis .
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3/c18-15-7-4-8-16(19)17(15)21-11-9-20(10-12-21)13-14-5-2-1-3-6-14/h1-8H,9-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLQOSNKGVWZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210123 | |
| Record name | 3-Chloro-2-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-07-4 | |
| Record name | 3-Chloro-2-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937604-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[4-(phenylmethyl)-1-piperazinyl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


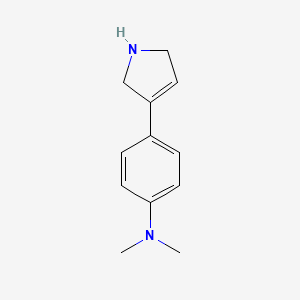
![3-(1-cyano-2-methylpropyl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide](/img/structure/B1285451.png)
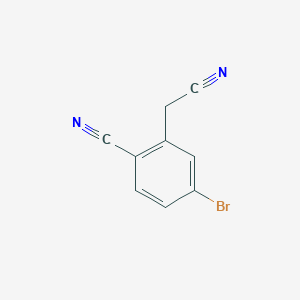

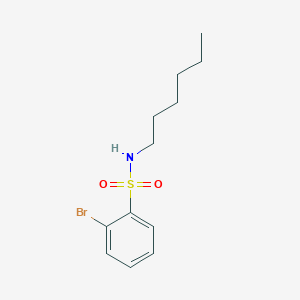
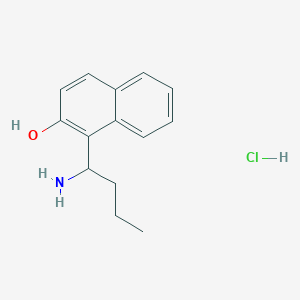
![{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1285460.png)




![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)
